tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate
CAS No.: 1379811-97-8
VCID: VC2721059
Molecular Formula: C13H23F2NO4
Molecular Weight: 295.32 g/mol
* For research use only. Not for human or veterinary use.

Description |
Tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate is a complex organic compound with a molecular formula of C₁₃H₂₃F₂NO₄ and a molecular weight of approximately 295.33 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceutical and chemical research. The presence of ethoxy, hydroxy, and difluoro groups makes it a versatile intermediate in organic synthesis. Synthesis and PreparationThe synthesis of tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate typically involves multi-step reactions starting from appropriate piperidine precursors. The process may include alkylation, hydroxylation, and fluorination steps, often requiring careful control of reaction conditions to achieve high purity and yield. Applications in ResearchThis compound is primarily used in chemical and biological research due to its potential as a building block for more complex molecules. Its applications include:
Comparison with Similar CompoundsSimilar compounds, such as tert-Butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate, share some structural features but differ in the presence of fluorine atoms and the ethoxy(hydroxy)methyl group. These differences significantly affect their chemical properties and biological activities.
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CAS No. | 1379811-97-8 | ||||||||||||
Product Name | tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate | ||||||||||||
Molecular Formula | C13H23F2NO4 | ||||||||||||
Molecular Weight | 295.32 g/mol | ||||||||||||
IUPAC Name | tert-butyl 5-[ethoxy(hydroxy)methyl]-3,3-difluoropiperidine-1-carboxylate | ||||||||||||
Standard InChI | InChI=1S/C13H23F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h9-10,17H,5-8H2,1-4H3 | ||||||||||||
Standard InChIKey | FVSFYIORVMUYCT-UHFFFAOYSA-N | ||||||||||||
SMILES | CCOC(C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F)O | ||||||||||||
Canonical SMILES | CCOC(C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F)O | ||||||||||||
PubChem Compound | 73977800 | ||||||||||||
Last Modified | Aug 16 2023 |
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